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Abstract

Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent, and selective
small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting
CSF-1R, Pimicotinib modulates the function of macrophages, key cells in the tumor
microenvironment, and holds promise for the treatment of various cancers and other diseases
where macrophages play a significant pathological role.[3] This document provides a detailed
technical overview of Pimicotinib's chemical structure, properties, mechanism of action, and a
summary of key experimental findings.

Chemical Structure and Properties

Pimicotinib is a synthetic organic compound with a complex heterocyclic structure. Its
chemical identity and key properties are summarized below.

Chemical Identifiers

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12375259?utm_src=pdf-interest
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.emdserono.com/us-en/company/news/press-releases/phase-3-maneuver-pt-1-pimicotinib-data-28-05-2025.html
https://www.asco.org/abstracts-presentations/ABSTRACT407670
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/139549388
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-
IUPAC Name 4-yI)-4-pyridinylloxy]-2-pyridinyl]-2-

oxopyrrolidine-1-carboxamide[3]

CC1=C(C=CC(=N1)NC(=0)N2CCC(C2=0)

SMILES
(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C[4]
INChI=1S/C22H24N603/c1-14-18(31-16-7-9-23-
e 17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-
n
21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-
13H,8,10H2,1-4H3,(H,25,26,30)[3]
CAS Number 2253123-16-7

Physicochemical Properties

Property Value

Molecular Formula C22H24N603(3]

Molecular Weight 420.47 g/mol [5]

Monoisotopic Mass 420.19098865 Da[3]

Solubility Soluble in DMSO (84 mg/mL)[5]

Mechanism of Action and Signaling Pathway

Pimicotinib functions as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor
(CSF-1R), a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-
1R triggers receptor dimerization and autophosphorylation of tyrosine residues within the
intracellular domain. This activation initiates a cascade of downstream signaling pathways that
are crucial for the survival, proliferation, differentiation, and function of macrophages and their
precursors.[6][7]

By blocking the ATP-binding site of the CSF-1R kinase domain, Pimicotinib prevents this
autophosphorylation and subsequent downstream signaling. This leads to a reduction in the
number and activity of tumor-associated macrophages (TAMs), which in turn alleviates their
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iImmunosuppressive effects within the tumor microenvironment and enhances anti-tumor T-cell
responses.[3]
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Caption: CSF-1R Signaling Pathway and Inhibition by Pimicotinib.

Key Experimental Data and Protocols
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Pimicotinib has undergone extensive preclinical and clinical evaluation to determine its
efficacy and safety profile. Below are summaries of key findings and an overview of the
methodologies employed.

In Vitro Kinase Inhibitory Activity

Pimicotinib has demonstrated high selectivity for CSF-1R over other related kinases.

Kinase IC50 (nM)

CSF-1R <30

c-KIT > 40-fold selectivity vs CSF-1R
FLT3 > 40-fold selectivity vs CSF-1R
PDGFR > 40-fold selectivity vs CSF-1R
VEGFR2 > 40-fold selectivity vs CSF-1R

Experimental Protocol Overview (In Vitro Kinase Assay):

While the specific, detailed protocol for the IC50 determination of Pimicotinib is proprietary,
such assays generally follow a standardized procedure. A typical protocol would involve:

» Reagents and Materials: Recombinant human CSF-1R kinase domain, a suitable substrate
(e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and the test compound
(Pimicotinib) at various concentrations.

e Assay Procedure:

o

The kinase, substrate, and varying concentrations of Pimicotinib are incubated in a buffer
solution.

o

The kinase reaction is initiated by the addition of ATP.

o

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,
30°C).
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o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be done using various methods, such as radioisotope labeling (32P-ATP), ELISA-
based detection with a phospho-specific antibody, or luminescence-based assays that
measure the amount of ATP remaining.

» Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
Pimicotinib. The IC50 value, the concentration of the inhibitor required to reduce the
enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Clinical Trials

Pimicotinib has been evaluated in several clinical trials, most notably for the treatment of
Tenosynovial Giant Cell Tumor (TGCT).

MANEUVER (NCT05804045): A Phase Il Study][8][9]

o Objective: To assess the efficacy and safety of Pimicotinib in patients with TGCT not
amenable to surgery.[9]

o Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
e Methodology:

o Part 1 (Double-blind): Eligible patients were randomized to receive either Pimicotinib or a
matching placebo for 24 weeks.[8]

o Part 2 (Open-label): All patients entering this phase received open-label Pimicotinib.[S]

o Part 3 (Open-label Extension): Patients who completed Part 2 could continue to receive
Pimicotinib.[8]

o Key Endpoints:
o Primary: Objective Response Rate (ORR) at week 25, assessed by RECIST 1.1.[1]

o Secondary: Tumor Volume Score (TVS), patient-reported outcomes on pain and stiffness,
and range of motion.[1]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05804045
https://pubmed.ncbi.nlm.nih.gov/39287124/
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39287124/
https://www.clinicaltrials.gov/study/NCT05804045
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05804045
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05804045
https://www.benchchem.com/product/b12375259?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05804045
https://www.emdserono.com/us-en/company/news/press-releases/phase-3-maneuver-pt-1-pimicotinib-data-28-05-2025.html
https://www.emdserono.com/us-en/company/news/press-releases/phase-3-maneuver-pt-1-pimicotinib-data-28-05-2025.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Phase Ib Study (NCT04192344)[2]

o Objective: To evaluate the safety and preliminary antitumor activity of Pimicotinib in patients
with TGCT not amenable to surgical resection.[2]

» Methodology: Patients were enrolled to receive Pimicotinib at doses of 25 mg and 50 mg
once daily.[2]

o Key Findings:

o The study demonstrated significant antitumor activity and a favorable safety profile at both
dose levels.[2]

o Pharmacodynamic biomarkers, such as an increase in plasma CSF-1 levels, indicated
significant CSF-1R inhibition.[2]
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Caption: Simplified Workflow of the MANEUVER Phase Il Clinical Trial.

Conclusion
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Pimicotinib is a promising, orally active, and selective CSF-1R inhibitor with a well-defined
chemical structure and mechanism of action. Preclinical and clinical data have demonstrated its
potential as an effective therapeutic agent for TGCT, with a manageable safety profile. Ongoing
research and clinical trials will further elucidate its therapeutic potential in other indications
where CSF-1R-driven macrophage activity is a key pathological driver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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